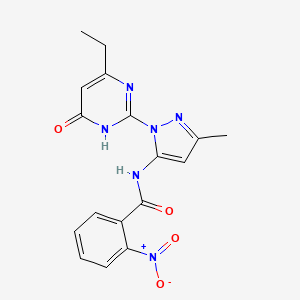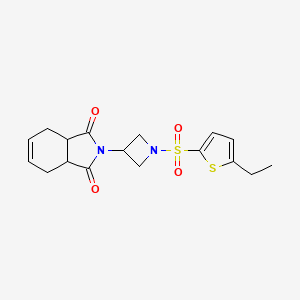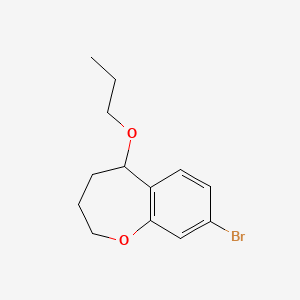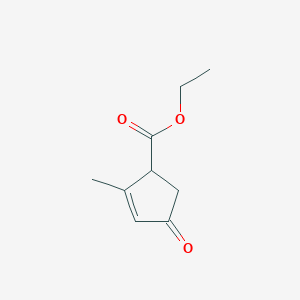
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate
描述
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is an organic compound with the molecular formula C9H12O3. It is a cyclopentenone derivative, characterized by a five-membered ring with a ketone and an ester functional group. This compound is often used as an intermediate in organic synthesis due to its reactive nature and structural features .
作用机制
Target of Action
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate, also known as Hagemann’s ester , is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of these natural products.
Mode of Action
It has been reported that 4-alkyl-3-methylcyclohex-2-enones have been prepared from this compound through the alkylation of its ethylene glycol acetal .
Biochemical Pathways
The compound is involved in the synthesis of sterols, trisporic acids, and terpenoids . These natural products play crucial roles in various biological processes. For instance, sterols are essential components of cell membranes, while terpenoids have diverse roles including serving as plant hormones and as precursors to vitamins.
Result of Action
The result of the action of this compound is the synthesis of natural products such as sterols, trisporic acids, and terpenoids . These compounds have various biological effects, depending on their specific structures and the cells in which they are produced.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen condensation, followed by cyclization and dehydration to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments .
化学反应分析
Types of Reactions
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
科学研究应用
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for polymers.
相似化合物的比较
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate (Hagemann’s ester): Similar structure but with a six-membered ring.
Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to its five-membered ring structure, which imparts different reactivity and stability compared to its six-membered ring analogs. This structural difference can influence the compound’s behavior in chemical reactions and its applications in various fields .
属性
IUPAC Name |
ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h4,8H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOFMYNFIRAGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)C=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)
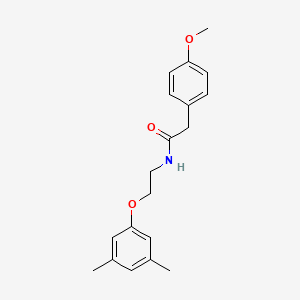


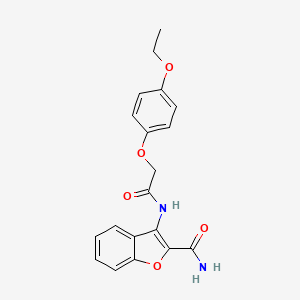
![1-[3-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859368.png)
![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)
